molecular formula C11H10N4OS B5422469 2-[(6-phenyl-1,2,4-triazin-3-yl)thio]acetamide

2-[(6-phenyl-1,2,4-triazin-3-yl)thio]acetamide

Cat. No. B5422469
M. Wt: 246.29 g/mol
InChI Key: QGLLYRFGYVXOET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of triazine derivatives has been reported in various studies . For instance, the substitution of Cl by primary amines on the substrate was achieved in high to moderate yields by refluxing a solution of 1,4-dioxane or 1,2-dichloroethane in the presence of an excess of the corresponding amine .


Molecular Structure Analysis

The molecular structure of “2-[(6-phenyl-1,2,4-triazin-3-yl)thio]acetamide” is based on structures generated from information available in ECHA’s databases . The precise structure of similar compounds has been analyzed using single-crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions of triazine derivatives have been studied extensively . For example, within the 1D π stacks, radicals are located at evenly interplanar distances . Magnetic susceptibility studies indicate that both polymorphs exhibit antiferromagnetic interactions inside their 1D π stacks .

properties

IUPAC Name

2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4OS/c12-10(16)7-17-11-13-6-9(14-15-11)8-4-2-1-3-5-8/h1-6H,7H2,(H2,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLLYRFGYVXOET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N=N2)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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